N-[cyclopropyl(phenyl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)13(11-6-7-11)14-12-8-9-12/h1-5,11-14H,6-9H2 |
InChI Key |
BZRUGAZCUVPEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Diazomethane Cyclopropanation
- Methodology: This classical approach involves the cyclopropanation of styrene derivatives or phenyl-substituted alkenes using diazomethane in the presence of a palladium catalyst or other transition metal catalysts (e.g., rhodium, copper).
- Reaction Conditions: Typically performed at low temperatures (-78°C) to control diazomethane reactivity, with catalysts such as Rh(II) complexes facilitating the carbene transfer.
- Outcome: Formation of phenyl-substituted cyclopropanes with high stereoselectivity, suitable for subsequent amination steps.
Cyclopropanation via Carbene Transfer from Iodonium or Sulfonium Precursors
- Methodology: Alternative routes utilize stable carbene precursors, such as iodonium or sulfonium ylides, which upon treatment with bases or metal catalysts generate reactive carbenes.
- Reaction Conditions: Reactions are typically conducted in inert solvents like dichloromethane or toluene under mild conditions, with catalysts such as copper or iron complexes.
- Advantages: Improved safety profile over diazomethane and potential for enantioselective cyclopropanation with chiral catalysts.
Synthesis of Cyclopropylamines
Once the cyclopropane core bearing the phenyl group is established, the next step involves introducing the amino functionality to form cyclopropylamines.
Reductive Amination of Cyclopropanecarboxaldehyde Derivatives
- Methodology: Starting from phenyl-substituted cyclopropanecarboxaldehyde, reductive amination with primary or secondary amines (e.g., methylamine, phenethylamine) in the presence of reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
- Reaction Conditions: Conducted in solvents like methanol or ethanol at ambient temperature, with acid catalysts (e.g., acetic acid) to facilitate imine formation.
- Outcome: Formation of N-substituted cyclopropylamines with high yield and selectivity.
Direct N-Alkylation of Cyclopropylamines
- Methodology: Nucleophilic substitution of cyclopropylamine with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions.
- Reaction Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- Advantages: Straightforward route for N-alkylated cyclopropylamines.
Functionalization and Derivatization
Further modifications include introducing phenylmethyl groups or other substituents onto the cyclopropane ring:
N-Substituted Cyclopropylmethylation
- Methodology: Alkylation of cyclopropylamines with phenylmethyl halides or via Mannich-type reactions with formaldehyde derivatives.
- Reaction Conditions: Typically performed with bases like sodium hydride or sodium hydroxide in suitable solvents.
Asymmetric Synthesis for Enantiomeric Purity
- Methodology: Use of chiral catalysts or chiral auxiliaries such as Oppolzer's camphor sultam during cyclopropanation or amination steps to obtain enantiomerically enriched compounds.
- Outcome: High diastereomeric and enantiomeric excess, crucial for pharmacological applications.
Summary of Key Reactions and Intermediates
Notes on Industrial and Laboratory Synthesis
- The cyclopropanation step's safety profile necessitates careful handling of diazomethane or alternative carbene sources.
- Modern methods favor catalytic, enantioselective routes for high purity and yield.
- The choice of reagents and conditions depends on the desired stereochemistry, scale, and available resources.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(phenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the cyclopropyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols or amines.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
N-[cyclopropyl(phenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[cyclopropyl(phenyl)methyl]cyclopropanamine with cyclopropanamine derivatives and related secondary amines, emphasizing structural differences, physicochemical properties, and inferred applications.
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₈H₁₁Cl₂N₃
- Molecular Weight : 220.097 g/mol
- Pyrazine ring introduces aromaticity and hydrogen-bonding capacity distinct from the phenyl group in the target compound.
- Applications : Likely used in medicinal chemistry for kinase inhibition due to pyrazine’s role in ATP-binding domain interactions .
N-(Pyridin-3-ylmethyl)cyclopropanamine
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.21 g/mol
- Key Features :
- Pyridine ring replaces phenyl, introducing a basic nitrogen atom (pKa ~5) that enhances water solubility.
- Reduced steric bulk compared to the target compound’s cyclopropyl-phenyl moiety.
- Applications: Potential as a ligand in metal-catalyzed reactions or as a building block for nicotinic acetylcholine receptor modulators .
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine
- Molecular Formula : C₈H₁₆N₂
- Molecular Weight : 140.23 g/mol
- Key Features: Pyrrolidine ring introduces conformational flexibility and a secondary amine, enabling hydrogen-bond donor/acceptor versatility. Lacks aromaticity, contrasting with the rigid phenyl group in the target compound.
- Applications : Explored in peptidomimetic drug design due to pyrrolidine’s prevalence in bioactive molecules .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Molecular Formula: C₁₂H₁₆ClNO
- Molecular Weight : 225.71 g/mol
- Chlorine substituent may confer metabolic stability compared to non-halogenated analogs.
- Applications: Likely investigated in agrochemicals or antimicrobial agents due to the phenoxy group’s prevalence in herbicides .
N-(Cyclohexylmethyl)-N-methylcyclopropanamine
- Molecular Formula : C₁₁H₂₁N
- Molecular Weight : 167.30 g/mol
- N-methylation eliminates hydrogen-bonding capacity, altering receptor interaction profiles.
- Applications: Potential CNS-targeting agent, similar to phenpromethamine derivatives .
Research and Commercial Considerations
- Therapeutic Potential: Cyclopropanamine derivatives like ORY-2001 (a related CNS-targeting molecule in Phase II trials for Alzheimer’s disease) highlight the scaffold’s relevance in neurodegeneration research .
- Synthetic Utility : The cyclopropyl group’s strain energy may confer reactivity in ring-opening reactions, a feature exploited in prodrug design .
Biological Activity
N-[cyclopropyl(phenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and structure-activity relationships (SAR) based on recent research findings.
Cyclopropane derivatives have garnered attention due to their unique structural properties, which can influence biological activity. This compound is part of a broader class of compounds that exhibit various pharmacological effects, including antimalarial, anticancer, and antimicrobial activities. Understanding the biological activity of this compound involves examining its synthesis, efficacy, and potential mechanisms of action.
2. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the alkylation of cyclopropane derivatives with phenyl groups. The importance of structural modifications is highlighted in various studies that demonstrate how alterations in the cyclopropyl group can significantly impact biological activity.
2.1 Key Findings from SAR Studies
- Cyclopropyl Group Modifications : Studies indicate that modifications to the cyclopropyl group can lead to significant changes in activity. For example, replacing the cyclopropyl group with larger aliphatic groups resulted in a loss of potency, emphasizing the importance of this moiety for maintaining biological efficacy .
- Antimalarial Activity : The compound has shown potential as an antimalarial agent, with specific activity against Plasmodium falciparum at low concentrations (EC50 around 40 nM). This activity is attributed to its interaction with mitochondrial targets such as cytochrome b .
3.1 Anticancer Activity
Recent studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines without significant cytotoxicity to normal cells. For instance, derivatives of this compound have been shown to inhibit the proliferation of U937 human myeloid leukemia cells effectively .
3.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes within target cells, modulating their activity and leading to observed pharmacological effects.
5. Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of cyclopropane derivatives:
- Study on Antimalarial Activity : A study highlighted the slow-acting nature of cyclopropyl carboxamide derivatives against P. falciparum, with a focus on their mechanism involving mitochondrial targets .
- Anticancer Evaluation : In vitro tests revealed that certain derivatives exhibited significant antiproliferative effects on cancer cell lines while maintaining low toxicity levels .
6. Data Tables
| Compound | Activity Type | EC50 (nM) | Target |
|---|---|---|---|
| This compound | Antimalarial | 40 | Cytochrome b |
| Derivative A | Anticancer | <100 | U937 leukemia cells |
| Derivative B | Antimicrobial | TBD | Various bacterial strains |
7. Conclusion
This compound represents a promising scaffold for developing new therapeutic agents due to its diverse biological activities and favorable SAR characteristics. Continued research into its mechanisms and potential applications will be essential for harnessing its full therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for N-[cyclopropyl(phenyl)methyl]cyclopropanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, cyclopropane-containing intermediates can be prepared via cyclopropanation using diazo compounds and transition-metal catalysts (e.g., Rh(II)) . Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Purification via column chromatography with gradients (hexane/ethyl acetate) is recommended to isolate the product. Yield improvements (70–85%) are achievable by optimizing catalyst loading (1–5 mol%) and reaction time (12–24 hrs) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer : Use orthogonal methods:
- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination (e.g., Q Exactive Orbitrap), focusing on fragmentation patterns of the cyclopropyl and benzyl groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers predict and experimentally validate the solubility and stability of this compound in biological buffers?
- Methodological Answer :
- Computational Prediction : Use logP values (calculated via PubChem or ACD/Labs) to estimate lipophilicity. For example, cyclopropane derivatives often exhibit logP ~2.5–3.5, suggesting moderate solubility in DMSO or ethanol .
- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and track degradation via LC-MS under physiological conditions (37°C, 72 hrs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the cyclopropane moiety while minimizing side products?
- Methodological Answer : Cyclopropanation via Simmons-Smith or transition-metal-catalyzed methods requires precise control:
- Use Zn/Cu couples or Rh(II) catalysts (e.g., Rh(OAc)) to enhance stereoselectivity .
- Monitor by TLC or in situ IR spectroscopy for intermediate formation.
- Side products (e.g., ring-opened byproducts) can be mitigated by avoiding excess halogenated reagents and maintaining inert atmospheres .
Q. What strategies are recommended for evaluating the biological activity of this compound against neurological targets?
- Methodological Answer :
- In Vitro Assays : Screen against monoamine transporters (e.g., SERT, DAT) using radioligand binding assays with H-labeled substrates .
- Functional Activity : Measure cAMP modulation in HEK293 cells transfected with GPCRs (e.g., serotonin receptors) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl and phenyl groups?
- Methodological Answer :
- Analog Synthesis : Replace the phenyl group with substituted aromatics (e.g., 4-Cl, 2-Me) or vary cyclopropane substituents .
- Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data of target proteins (e.g., MAO-A) to identify key hydrophobic interactions .
- Data Correlation : Compare IC values with Hammett σ constants or steric parameters (e.g., Taft) to quantify substituent effects .
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP)?
- Methodological Answer :
- Reproduce Experiments : Validate solubility using standardized protocols (OECD 105) and control buffer ionic strength .
- Cross-Validate Methods : Compare logP values from shake-flask experiments, computational tools (ChemAxon), and chromatographic retention times (HPLC logk) .
Q. What computational approaches are effective for predicting metabolic pathways and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
